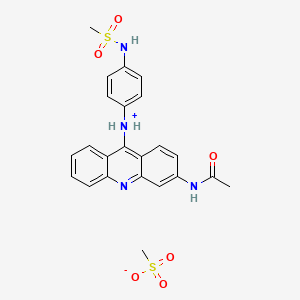
Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an acetamide group, a phenyl ring substituted with a methylsulfonylamino group, and an acridinyl moiety. The methanesulfonate group enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate typically involves multiple steps:
Formation of the Acridinyl Moiety: The acridinyl group is synthesized through a series of cyclization reactions starting from anthranilic acid derivatives.
Introduction of the Phenyl Ring: The phenyl ring with a methylsulfonylamino group is introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The acetamide group is formed by reacting the intermediate with acetic anhydride under controlled conditions.
Methanesulfonate Addition: Finally, the methanesulfonate group is added to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridinyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, it is used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
Medically, this compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, it is used in the synthesis of dyes and pigments. Its stability and solubility make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity. The acridinyl moiety intercalates with DNA, affecting transcription and replication processes. The phenyl ring with the methylsulfonylamino group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-phenyl-: Similar in structure but lacks the acridinyl and methylsulfonylamino groups.
Acetamide, N-(4-methylphenyl)-: Contains a methyl group on the phenyl ring instead of the methylsulfonylamino group.
Acetamide, N-(4-(trimethylsilyl)phenyl)-: Features a trimethylsilyl group on the phenyl ring.
Uniqueness
The uniqueness of Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate lies in its combination of functional groups. The presence of the acridinyl moiety allows for DNA intercalation, while the methylsulfonylamino group enhances solubility and binding affinity. This combination makes it a versatile compound for various scientific applications.
Properties
CAS No. |
53222-15-4 |
|---|---|
Molecular Formula |
C23H24N4O6S2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(3-acetamidoacridin-9-yl)-[4-(methanesulfonamido)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C22H20N4O3S.CH4O3S/c1-14(27)23-17-11-12-19-21(13-17)25-20-6-4-3-5-18(20)22(19)24-15-7-9-16(10-8-15)26-30(2,28)29;1-5(2,3)4/h3-13,26H,1-2H3,(H,23,27)(H,24,25);1H3,(H,2,3,4) |
InChI Key |
XYJINIWHRFYERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)[NH2+]C4=CC=C(C=C4)NS(=O)(=O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















